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molecular formula C9H12O3S B8348154 [5-(2-Methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol

[5-(2-Methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol

Cat. No. B8348154
M. Wt: 200.26 g/mol
InChI Key: SOHSVMYBBWODPZ-UHFFFAOYSA-N
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Patent
US07205291B2

Procedure details

A mixture of 5-acetylthiophene-2-carboxylic acid (41.44 g), p-toluenesulfonic acid monohydrate (926 mg), ethylene glycol (226 g) and toluene (500 ml) was refluxed under heating for 13 hours and subjected to azeotropic dehydration. The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give a brawn solution. This product was dissolved in THF (500 ml) and the solution was gradually dropped to a mixture of lithium aluminum hydride (19.22 g) and THF (750 ml) under ice cooling. Two hours later, thereto was added a 10% aqueous sodium hydroxide solution (1000 ml). After the removal of insoluble materials, the filtrate was extracted with ethyl acetate. The organic layer was washed with water (twice) and was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give [5-(2-methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol. This product was used in the next step without purification.
Quantity
41.44 g
Type
reactant
Reaction Step One
Quantity
926 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
226 g
Type
solvent
Reaction Step One
Quantity
19.22 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1S[C:7]([C:9]([OH:11])=O)=CC=1)(=O)C.[OH2:12].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](O)(=O)=O)=[CH:15][CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-:30].[Na+]>C1COCC1.C1(C)C=CC=CC=1.C(O)CO>[CH3:14][C:15]1([C:16]2[S:19][C:13]([CH2:23][OH:30])=[CH:18][CH:17]=2)[O:11][CH2:9][CH2:7][O:12]1 |f:1.2,3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
41.44 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
926 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
226 g
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
19.22 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 13 hours
Duration
13 h
WASH
Type
WASH
Details
The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brawn solution
CUSTOM
Type
CUSTOM
Details
After the removal of insoluble materials
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (twice) and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=C(S1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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